
2-(2-氨基环丙基)环丙烷-1-羧酸;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride” is a complex organic compound. It is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . ACC is a white solid and occurs naturally . It’s worth noting that like glycine, but unlike most α-amino acids, ACC is not chiral .
Synthesis Analysis
ACC is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . The synthesis of cyclopropane derivatives involves various methods such as cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl , Suzuki-Miyaura coupling reaction , and Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis
The molecular structure of ACC, the base compound, is C4H7NO2 . The InChI code for a similar compound, 1-(2-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, is 1S/C6H11NO2.ClH/c7-4-3-6(1-2-6)5(8)9;/h1-4,7H2,(H,8,9);1H .Chemical Reactions Analysis
ACC is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase . The catalytic reaction releases ethylene and a cyanoformate ion [NCCO 2] -, which is subsequently decomposed into CO 2 and CN - .Physical And Chemical Properties Analysis
The base compound ACC has a molecular weight of 101.1 and a melting point of 198–201 °C . It is a white solid .科学研究应用
Ethylene Precursor and Signaling
ACC is the direct precursor of the plant hormone ethylene. Ethylene regulates various developmental processes and responses to environmental stresses. Traditionally, ACC has been used as a proxy for ethylene in studies due to its conversion to ethylene by nearly all plant tissues. However, recent evidence suggests that ACC also functions independently of ethylene biosynthesis. Researchers have identified ACC as a signaling molecule involved in plant growth, cell division, and pathogen virulence .
Post-Translational Modifications of ACC Synthases (ACS)
ACS enzymes catalyze the conversion of S-adenosyl-L-methionine (SAM) to ACC. Recent studies have explored post-translational modifications of ACS proteins, shedding light on their regulation and impact on ethylene production. Understanding these modifications provides insights into fine-tuning ethylene levels in plants .
ACC Transport Mechanisms
ACC transport within plant tissues is crucial for ethylene signaling. Researchers have investigated the transporters responsible for ACC movement, uncovering their roles in developmental processes and stress responses. ACC transporters are essential for maintaining optimal ethylene levels in different plant organs .
Cell Wall Signaling
ACC participates in cell wall signaling pathways. It influences cell expansion, cell wall remodeling, and responses to mechanical stress. By studying ACC’s interactions with cell wall components, researchers aim to enhance plant growth and stress tolerance .
Guard Mother Cell Division
In guard cells, which regulate stomatal openings, ACC plays a role in cell division. Researchers have explored how ACC affects guard mother cell division, impacting stomatal development and gas exchange. Understanding these processes can lead to strategies for improving water use efficiency and drought tolerance in crops .
Pathogen Virulence
ACC contributes to pathogen virulence by influencing the expression of defense-related genes. Researchers have investigated how pathogens manipulate ACC levels to evade plant immune responses. Targeting ACC-related pathways may offer novel approaches for disease control in agriculture .
作用机制
Target of Action
It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to play a significant role in plant biology . ACC is the precursor to the plant hormone ethylene .
Mode of Action
Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) . This suggests that 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride may have a similar interaction with its targets.
Biochemical Pathways
Acc, a structurally similar compound, is involved in the biosynthesis of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Result of Action
Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Action Environment
Acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon , suggesting that environmental factors such as soil composition could potentially influence the action of 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride.
未来方向
ACC has been found to play a critical role in pollination and seed production . It can be used by soil microorganisms as a source of nitrogen and carbon . Using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance . These findings suggest that ACC and its derivatives could have potential applications in agriculture and plant biology research.
属性
IUPAC Name |
2-(2-aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-4(6)3-1-5(3)7(9)10;/h3-6H,1-2,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBBKSNLBWWVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

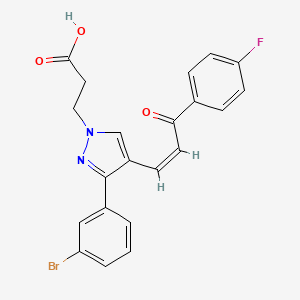
![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)

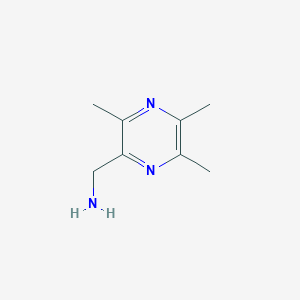
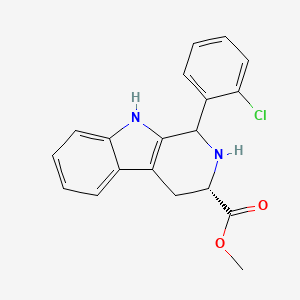
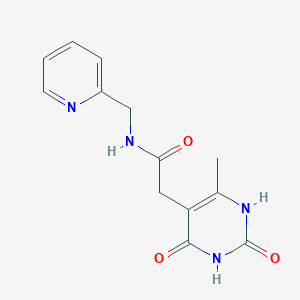
![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)
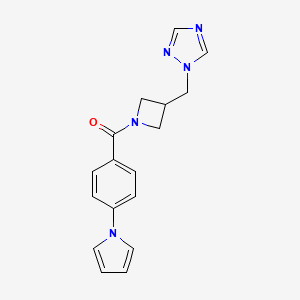
![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)
![methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2526556.png)
![N-[(2-chlorophenyl)methyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2526560.png)
![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)

